molecular formula C13H21N3O3 B2594589 Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate CAS No. 2219407-38-0

Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate

Numéro de catalogue B2594589
Numéro CAS: 2219407-38-0
Poids moléculaire: 267.329
Clé InChI: UJIDUNVKJOBTHA-MNOVXSKESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. The purpose of

Mécanisme D'action

Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the growth and survival of cancer cells. By inhibiting BTK, Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and physiological effects:
Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate is also highly selective for BTK, with minimal off-target effects. In preclinical studies, Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate has been well-tolerated and has not shown any significant toxicity.

Avantages Et Limitations Des Expériences En Laboratoire

Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of BTK, making it an ideal tool for studying the role of BTK in cancer biology. Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate is also orally bioavailable, which allows for convenient dosing in animal models. However, one limitation of Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate is its relatively short half-life, which may require frequent dosing in long-term experiments.

Orientations Futures

There are several future directions for the development of Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate. One area of focus is the optimization of the compound's pharmacokinetic properties, including its half-life and tissue distribution. Another area of focus is the evaluation of Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate in combination with other cancer treatments, such as immunotherapy and targeted therapies. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate in various types of cancer.

Méthodes De Synthèse

Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis process involves the use of several reagents, including tert-butylamine, pyrazole, and cyclopentanone. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Applications De Recherche Scientifique

Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Propriétés

IUPAC Name

tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)19-12(17)16-10-5-4-6-11(10)18-9-7-14-15-8-9/h7-8,10-11H,4-6H2,1-3H3,(H,14,15)(H,16,17)/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIDUNVKJOBTHA-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1OC2=CNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1OC2=CNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.